(3S)-2,2,8,8-tetramethyl-octahydro-1H-2,4a-methanonapthalen-10-one
Description
Isolongifolanone (CAS: 26839-51-0, 23787-90-8; EC: 245-890-3, 249-649-3) is a bicyclic sesquiterpene ketone derived from longifolene, a major component of natural turpentine . Its molecular formula is C₁₅H₂₄O, with a molecular weight of 220.36 g/mol. It exists as a pale-yellow liquid with a boiling point of 286°C and a distinct woody-amber aroma, making it valuable in perfumery . Industrially, it is synthesized via peroxidation or acid-catalyzed rearrangement of longifolene .
Key applications include:
- Fragrance: Used in perfumes (up to 10% concentration) for its persistent woody-animalic notes .
- Biomedical Research: Derivatives exhibit fluorescence quenching (e.g., pyrimidine-based compound 2c for Cu²⁺ detection) and anticancer activity (e.g., pyrazole derivatives targeting CDK2 inhibition) .
- Material Science: Serves as a precursor for synthetic polymers and flame retardants .
Properties
CAS No. |
29461-14-1 |
|---|---|
Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
(3S)-2,2,8,8-tetramethyl-octahydro-1H-2,4a-methanonapthalen-10-one |
InChI |
InChI=1S/C15H24O/c1-13(2)7-6-11(16)12-14(3,4)10-5-8-15(12,13)9-10/h10,12H,5-9H2,1-4H3/t10?,12?,15-/m0/s1 |
InChI Key |
VCOCESNMLNDPLX-QHAMSDLMSA-N |
Isomeric SMILES |
CC1(CCC(=O)[C@@H]2[C@@]13CC[C@@H](C3)C2(C)C)C |
Canonical SMILES |
CC1(CCC(=O)C2C13CCC(C3)C2(C)C)C |
Origin of Product |
United States |
Preparation Methods
Isolongifolanone can be synthesized through several methods:
Isomerization and Oxidation: One common method involves the isomerization of longifolene, a sesquiterpene found in heavy turpentine oil, under acidic conditions to produce isolongifolene.
Oxidation with Sodium Dichromate: Another method involves the oxidation of isolongifolene with sodium dichromate in acetic acid, producing a mixture of saturated and unsaturated ketones.
Chemical Reactions Analysis
Reaction Pathways
The reaction pathways for isolongifolanone include:
-
Epoxidation : The epoxide derived from isolongifolene undergoes rearrangement to produce saturated ketones such as 8-oxo-7-β-H-isolongifolane and 8-oxo-7-α-H-isolongifolane .
-
Rearrangement Reactions : Under acidic conditions or when exposed to active adsorbents like aluminum oxide or silica gel, isolongifolene epoxide can rearrange to form secondary alcohols and ketones .
Functional Derivatives
Recent studies have explored functional derivatives of isolongifolanone, such as:
-
P129 Derivative : A pyrazole ring-containing derivative was synthesized from isolongifolanone, demonstrating anti-glioma effects through inhibition of cyclin-dependent kinase-2 (CDK-2) .
Stability and Reactivity
Isolongifolanone is stable under normal conditions but should be kept away from strong oxidizing agents due to potential hazardous reactions .
Biodegradation and Environmental Impact
Research indicates that isolongifolanone has low biodegradability, with studies showing less than 5% cumulative biodegradation over extended periods . Its potential environmental impact has been assessed, indicating possible toxicity to aquatic life.
Yield and Selectivity in Rearrangement Reactions
| Reaction Type | Yield (%) | Main Products |
|---|---|---|
| Epoxidation | Varies by conditions | 8-oxo-7-β-H-isolongifolane |
| Rearrangement with HCl | Approx. 70% | 8-oxo-7-α-H-isolongifolane |
Scientific Research Applications
Fluorescent Probes in Bio-Imaging
Overview : A novel fluorescent probe based on isolongifolanone has been developed for the detection of hypochlorite (ClO⁻) in biological systems.
- Case Study : The probe demonstrated high selectivity and sensitivity, with a detection limit as low as . It was successfully used for intracellular hypochlorite detection in living cells, showcasing its potential for bio-imaging applications .
| Property | Value |
|---|---|
| Detection Limit | |
| Fluorescence Emission | Enhanced under UV light |
Anti-Cancer Activity
Overview : Isolongifolanone derivatives have shown promising anti-cancer properties, particularly in targeting specific cancer pathways.
- Case Study : The derivative P129, synthesized from isolongifolanone, exhibited anti-glioma activity by targeting cyclin-dependent kinase-2 (CDK-2). This study revealed that P129 significantly inhibited glioma cell viability and induced apoptosis through mitochondrial pathways .
| Effect on Glioma Cells | Observation |
|---|---|
| Viability | Significantly reduced |
| Apoptosis | Increased apoptotic ratio |
| Mechanism | CDK-2 inhibition and G0/G1 arrest |
Insect Repellent Properties
Overview : Isolongifolanone has been identified as a natural insect repellent.
- Case Study : Research indicated that isolongifolanone and its analogs exhibited strong repellent activity against pests such as bed bugs. This property is being explored for natural pest control solutions .
| Insect Type | Repellent Activity |
|---|---|
| Bed Bugs | Strong repellent effect |
Chemical Intermediates and Flavoring Agents
Overview : The compound is utilized in the synthesis of various chemical intermediates and flavor formulations.
- Market Insights : The increasing demand for natural products in the flavor and fragrance industry has led to a rise in isolongifolanone's use as a key ingredient in formulations .
| Application Area | Market Trend |
|---|---|
| Flavor Formulations | Growing demand |
| Chemical Intermediates | Increasing usage in synthesis |
Pharmaceutical Applications
Overview : Isolongifolanone is being investigated for its potential in drug development due to its biological activities.
- Case Study : Studies have highlighted its anti-inflammatory and analgesic properties, suggesting potential therapeutic applications in pain management and inflammation-related conditions .
| Therapeutic Area | Potential Application |
|---|---|
| Anti-inflammatory | Pain relief |
| Analgesic | Treatment of inflammatory diseases |
Mechanism of Action
The mechanism of action of isolongifolanone and its derivatives involves several molecular targets and pathways:
CDK-2 Inhibition: Derivatives like P129 target CDK-2, an important regulatory factor in the G1/S phase transition, thereby suppressing the viability of cancer cells.
Apoptosis Induction: Compounds derived from isolongifolanone can induce apoptosis in cancer cells by enhancing the accumulation of intracellular reactive oxygen species (ROS) and activating caspase pathways
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs or functional roles with isolongifolanone:
Key Differentiators
Fragrance Profile
- Isolongifolanone: Combines woody, ambery, and animalic notes, ideal for complex perfumes .
- Cedren-3-one: Exhibits a simpler cedar-like aroma but lacks the depth of isolongifolanone .
- Hexyl phenylacetate : Imparts sweet, fruity tones, serving complementary roles in floral compositions .
- Ysamber K : A synthetic acetal with intensified woody-amber character and superior stability .
Biological Activity
Isolongifolanone, a natural compound derived from isolongifolene, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including anticancer, anti-inflammatory, and insect repellent effects, supported by various studies and data.
Isolongifolanone is primarily extracted from turpentine oil, a renewable resource. Its molecular structure allows it to interact with biological systems effectively, leading to various therapeutic applications.
Anticancer Activity
Recent studies have highlighted the potential of isolongifolanone derivatives in cancer therapy. One notable derivative, P129 , was synthesized and evaluated for its effects on glioma cells. The findings revealed that P129 significantly inhibited cell viability and proliferation, inducing apoptosis through mitochondrial pathways.
Table 1: Anticancer Activity of Isolongifolanone Derivatives
| Compound | Cell Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| P129 | Glioma | Not specified | Induces apoptosis via mitochondrial pathway |
| 4i | MCF-7 (Breast) | 0.33 ± 0.24 | Alters mitochondrial potential; ROS generation |
| 4i | HeLa (Cervical) | 0.52 ± 0.13 | Alters mitochondrial potential; ROS generation |
| 4i | HepG2 (Liver) | 3.09 ± 0.11 | Alters mitochondrial potential; ROS generation |
The derivative 4i demonstrated significant antitumor activity across multiple cancer cell lines, indicating the potential for isolongifolanone-based compounds in cancer treatment .
Anti-inflammatory Effects
Isolongifolanone has shown promise in reducing inflammation. Its antioxidant properties contribute to this effect by scavenging free radicals and modulating inflammatory pathways. Research indicates that isolongifolanone can inhibit pro-inflammatory cytokines, providing a basis for its use in inflammatory diseases .
Insect Repellent Properties
Isolongifolanone has been identified as an effective insect repellent against various pests, including ticks and mosquitoes. It exhibits strong repellent properties, making it a candidate for developing natural insect repellents .
Table 2: Insect Repellent Efficacy
| Insect Type | Repellent Concentration | Efficacy (%) |
|---|---|---|
| Bed Bugs | Not specified | High |
| Ticks | Not specified | High |
| Mosquitoes | Not specified | High |
The effectiveness of isolongifolanone as a natural repellent underscores its potential applications in pest control without the adverse effects associated with synthetic chemicals .
Genotoxicity Studies
Safety assessments have been conducted to evaluate the genotoxic potential of isolongifolanone. In Ames tests and micronucleus assays, isolongifolanone did not exhibit mutagenic or clastogenic effects, suggesting it is safe for use in various applications .
Case Studies and Research Findings
- Molecular Docking Studies : Molecular docking simulations have shown that isolongifolanone derivatives can effectively bind to cyclin-dependent kinase-2 (CDK-2), a target in cancer therapy. This binding is associated with reduced cell viability in glioma cells .
- Biodegradation Studies : Environmental assessments have indicated that isolongifolanone has low biodegradability rates, raising considerations for its environmental impact when used in large quantities .
- Pharmacokinetic Properties : Studies suggest that isolongifolanone derivatives exhibit good absorption and blood-brain barrier permeability, enhancing their potential as therapeutic agents for neurological conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
